2-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-benzoxazole-6-carboxamide
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Overview
Description
2-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-benzoxazole-6-carboxamide is a complex organic compound that features a benzoxazole ring, a pyridine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-benzoxazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzoxazole ring through the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative. The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an intermediate compound. The final step often involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine moiety, where nucleophiles can replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-benzoxazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-benzoxazole-6-carboxamide
- 2-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-benzoxazole-5-carboxamide
- 2-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-benzoxazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
2-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-benzoxazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-21-15-5-4-14(11-17(15)25-12)19(23)22-16-3-2-10-24-18(16)13-6-8-20-9-7-13/h4-9,11,16,18H,2-3,10H2,1H3,(H,22,23)/t16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHDAFOPRYROLI-FUHWJXTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)NC3CCCOC3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)N[C@H]3CCCO[C@@H]3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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